2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate
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Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE typically involves multiple steps, including the formation of the benzotriazole ring and subsequent functionalization of the phenyl groups. Common reagents used in these reactions include benzotriazole, methylphenyl derivatives, and nitrophenyl carbamoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known for its ability to absorb UV light, making it effective in protecting materials from UV degradation. Additionally, the compound’s functional groups can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE include:
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol[5][5]
Uniqueness
The uniqueness of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring UV stability, chemical resistance, and specific reactivity[5][5].
Properties
Molecular Formula |
C27H21N5O6S |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate |
InChI |
InChI=1S/C27H21N5O6S/c1-17-7-14-25(24(15-17)31-29-22-5-3-4-6-23(22)30-31)38-39(36,37)26-16-19(9-8-18(26)2)27(33)28-20-10-12-21(13-11-20)32(34)35/h3-16H,1-2H3,(H,28,33) |
InChI Key |
FNLSEDRJCVPWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
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